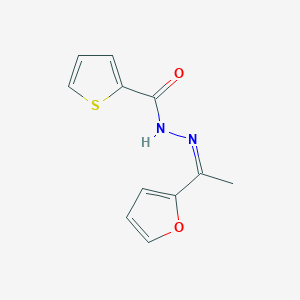

1-(2-Furyl)ethanone 2-thenoylhydrazone

CAS No.:

Cat. No.: VC18879289

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O2S |

|---|---|

| Molecular Weight | 234.28 g/mol |

| IUPAC Name | N-[(Z)-1-(furan-2-yl)ethylideneamino]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C11H10N2O2S/c1-8(9-4-2-6-15-9)12-13-11(14)10-5-3-7-16-10/h2-7H,1H3,(H,13,14)/b12-8- |

| Standard InChI Key | NEGZLVDLFUDVRT-WQLSENKSSA-N |

| Isomeric SMILES | C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=CO2 |

| Canonical SMILES | CC(=NNC(=O)C1=CC=CS1)C2=CC=CO2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(2-Furyl)ethanone 2-thenoylhydrazone combines a furan ring and a thiophene-carboxamide moiety linked via a hydrazone bridge. The furan ring (CHO) contributes aromaticity, while the thiophene group (CHS) introduces sulfur-based electronic effects. The hydrazone linkage (-NH-N=C-) enables tautomerism and potential coordination with metal ions.

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 234.28 g/mol | |

| IUPAC Name | N-[(Z)-1-(furan-2-yl)ethylideneamino]thiophene-2-carboxamide | |

| Canonical SMILES | CC(=NNC(=O)C1=CC=CS1)C2=CC=CO2 | |

| InChIKey | NEGZLVDLFUDVRT-WQLSENKSSA-N |

Synthesis and Preparation

Reaction Mechanism

The synthesis involves a condensation reaction between 1-(2-furyl)ethanone and 2-thenoylhydrazine under acidic or neutral conditions:

Typical conditions include refluxing in ethanol or methanol with catalytic acetic acid, yielding the hydrazone via nucleophilic addition-elimination.

Optimization Strategies

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require stringent drying.

-

Stoichiometry: A 1:1 molar ratio minimizes side products like bis-hydrazones.

-

Purification: Column chromatography using silica gel (ethyl acetate/hexane eluent) or recrystallization from ethanol.

Physicochemical Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) data for related hydrazones suggest decomposition temperatures above 200°C, implying moderate thermal stability. The thiophene moiety may enhance stability compared to purely aliphatic hydrazones .

Solubility Profile

Predicted solubility in common organic solvents:

-

High: DMSO, DMF

-

Moderate: Ethanol, acetone

-

Low: Water, hexane

Hydrophobicity (LogP ≈ 2.1) is estimated using fragment-based methods, indicating moderate membrane permeability.

Industrial and Synthetic Applications

Coordination Chemistry

The hydrazone group acts as a polydentate ligand, forming complexes with transition metals (e.g., Cu, Ni). Such complexes are explored for:

-

Catalysis in cross-coupling reactions.

-

Photoluminescent materials.

Organic Synthesis Intermediate

-

Schiff Base Precursor: For synthesizing heterocyclic compounds like triazoles and oxadiazoles.

-

Asymmetric Catalysis: Chiral hydrazones in enantioselective aldol reactions.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Analytical and Characterization Challenges

Stability Considerations

-

Photodegradation: Susceptible to UV-induced E/Z isomerization.

-

Hydrolysis: Acidic conditions may cleave the hydrazone bond, requiring pH-controlled storage.

Future Research Directions

-

Biological Screening: Systematic evaluation against antimicrobial, anticancer, and antiviral targets.

-

Structure-Activity Relationships (SAR): Modifying the furan/thiophene substituents to optimize potency.

-

Nanoparticle Formulations: Enhancing bioavailability via encapsulation in polymeric micelles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume